

Spectroscopic Profile of 8-Bromoquinoline: A Technical Guide

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Compound of Interest

Compound Name: 8-Bromoquinoline

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This technical guide provides a comprehensive overview of the spectroscopic data for **8-bromoquinoline**, a key intermediate in various synthetic applications, including drug development. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear, tabular format for easy reference. Detailed experimental protocols for acquiring such spectra are also provided, alongside a visual representation of the general spectroscopic analysis workflow.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **8-bromoquinoline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of **8-Bromoquinoline**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.95	dd	4.2, 1.7	H-2
8.45	dd	8.3, 1.7	H-4
7.85	dd	7.5, 1.3	H-5
7.80	dd	8.3, 1.2	H-7
7.45	t	7.9	H-6
7.41	dd	8.3, 4.2	H-3

Solvent: CDCl₃

Table 2: ¹³C NMR Spectral Data of **8-Bromoquinoline**

Chemical Shift (δ) ppm	Assignment
151.0	C-2
143.8	C-8a
136.5	C-4
133.1	C-7
127.9	C-4a
127.4	C-6
126.8	C-5
122.9	C-3
121.8	C-8

Solvent: CDCl₃

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands of **8-Bromoquinoline**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3050	Medium	Aromatic C-H stretch
1580, 1490, 1460	Strong	Aromatic C=C and C=N stretching
1320	Medium	C-N stretch
820	Strong	C-H out-of-plane bending
750	Strong	C-Br stretch

Sample Preparation: Neat or ATR

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of **8-Bromoquinoline**

m/z	Relative Intensity (%)	Assignment
207	100	[M] ⁺ (with ⁷⁹ Br)
209	97.8	[M] ⁺ (with ⁸¹ Br)
128	35	[M-Br] ⁺
101	15	[C ₈ H ₅ N] ⁺
75	10	[C ₆ H ₃] ⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are generalized yet detailed protocols for obtaining the spectroscopic data for **8-bromoquinoline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- Weigh approximately 10-20 mg of **8-bromoquinoline** for ^1H NMR analysis and 50-75 mg for ^{13}C NMR.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3).
- Transfer the solution to a 5 mm NMR tube. For optimal results, the solution should be free of particulate matter.

2. Instrumentation and Data Acquisition:

- Spectrometer: A Bruker WM-300 or equivalent 300 MHz (or higher field) spectrometer is suitable.^[1]
- ^1H NMR Acquisition Parameters:
 - Pulse Sequence: Standard one-pulse sequence (e.g., zg30).
 - Temperature: 298 K.
 - Spectral Width: ~12 ppm.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay (D1): 1-5 seconds.
 - Number of Scans (NS): 16-32 scans.
 - Referencing: The spectrum is referenced to the residual solvent peak of CDCl_3 at 7.26 ppm or to tetramethylsilane (TMS) at 0.00 ppm.
- ^{13}C NMR Acquisition Parameters:
 - Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
 - Temperature: 298 K.
 - Spectral Width: ~220 ppm.

- Acquisition Time: 1-2 seconds.
- Relaxation Delay (D1): 2 seconds.
- Number of Scans (NS): ≥ 1024 scans are typically required due to the low natural abundance of ^{13}C .
- Referencing: The spectrum is referenced to the solvent peak of CDCl_3 at 77.16 ppm.[2]

3. Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase and baseline correct the resulting spectrum.
- Integrate the signals in the ^1H NMR spectrum and assign the chemical shifts.

Infrared (IR) Spectroscopy

1. Sample Preparation:

- Neat: Place a small drop of molten **8-bromoquinoline** (melting point: 58-59 °C) between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- Attenuated Total Reflectance (ATR): Place a small amount of the solid **8-bromoquinoline** directly onto the ATR crystal (e.g., diamond or zinc selenide).

2. Instrumentation and Data Acquisition:

- Spectrometer: A PerkinElmer Spectrum Two or a similar FT-IR spectrometer.[3]
- Parameters:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} . [3]
 - Number of Scans: 16-32 scans.

- A background spectrum of the empty accessory is recorded and automatically subtracted from the sample spectrum.

3. Data Analysis:

- Identify and label the significant absorption bands in the spectrum.
- Correlate the observed bands with known vibrational frequencies of functional groups.

Mass Spectrometry (MS)

1. Sample Introduction:

- Introduce a small amount of **8-bromoquinoline** into the mass spectrometer, typically via a direct insertion probe or through a gas chromatography (GC) system for separation prior to analysis.

2. Instrumentation and Data Acquisition:

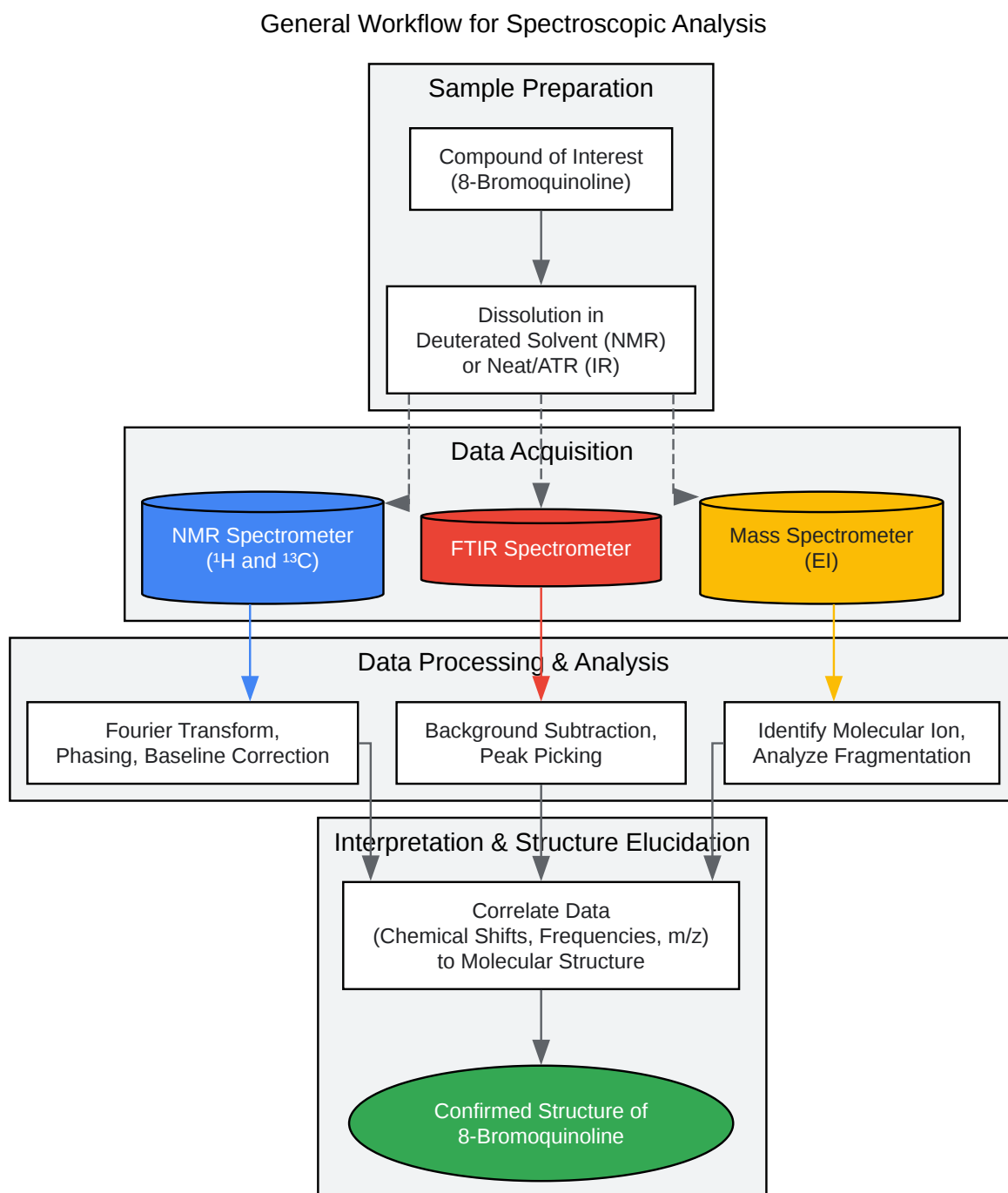
- Ionization Method: Electron Ionization (EI) is a common method for this type of compound.^[4]
- Ionization Energy: Typically 70 eV.
- Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.
- Mass Range: Scan from m/z 40 to 300 to ensure detection of the molecular ion and significant fragments.

3. Data Analysis:

- Identify the molecular ion peak ($[M]^+$), which should exhibit a characteristic isotopic pattern for a bromine-containing compound (approximately equal intensity for M and $M+2$ peaks).
- Analyze the fragmentation pattern to identify characteristic fragment ions. This information can be used to confirm the structure of the molecule.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **8-bromoquinoline**.



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Caption: A flowchart illustrating the key stages of spectroscopic analysis.

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